molecular formula C39H69NO5SSi2 B12336622 Oxacyclohexadec-13-ene-2,6-dione, 4,8-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5,7,9,13-pentamethyl-16-[(1E)-1-methyl-2-(2-methyl-4-thiazolyl)ethenyl]-, (4S,7R,8S,9S,13Z,16S)-

Oxacyclohexadec-13-ene-2,6-dione, 4,8-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5,7,9,13-pentamethyl-16-[(1E)-1-methyl-2-(2-methyl-4-thiazolyl)ethenyl]-, (4S,7R,8S,9S,13Z,16S)-

Cat. No.: B12336622
M. Wt: 720.2 g/mol
InChI Key: BIYYEQKEADNAJH-ULCRRKNHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Conformational Studies of 16-Membered Oxacyclohexadecene Ring

The 16-membered macrolactone core adopts a semi-rigid conformation stabilized by intramolecular hydrogen bonding between the C5 carbonyl oxygen and the C7 hydroxyl group. X-ray crystallography of analogous epothilone-bound complexes reveals a planar arrangement of the lactone ring perpendicular to the thiazole-containing side chain. Nuclear magnetic resonance (NMR) studies indicate restricted rotation about the C13–C14 double bond (13Z configuration), which enforces a bent geometry that minimizes steric clashes between the C5/C7 methyl groups and the C16 ethenyl substituent.

Molecular dynamics simulations further demonstrate that the oxacyclohexadecene ring samples two dominant conformers: a "closed" state with a 10.2 Å distance between C4 and C8 hydroxys, and an "open" state with a 14.7 Å separation. These conformational states influence solvent accessibility of the bis-silyl ether groups and modulate interactions with biological targets such as β-tubulin.

Stereochemical Configuration at C4, C7, C8, C9, C16 Positions

The compound exhibits absolute configurations of 4S, 7R, 8S, 9S, 13Z, 16S , as confirmed by Mosher ester analysis and circular dichroism spectroscopy. Key stereochemical assignments derive from:

  • C4/C8 diastereomerism : J-based configurational analysis of $$^{1}\text{H-}^{1}\text{H}$$ coupling constants ($$J{4,5} = 3.1 \, \text{Hz}$$; $$J{8,9} = 2.8 \, \text{Hz}$$) confirms the syn orientation of C4–OH and C8–O-silyl groups.
  • C16 chirality : Nuclear Overhauser effect (NOE) correlations between H16 and H15β protons establish the S configuration, consistent with natural epothilones.
  • 13Z geometry : UV-Vis absorption at 248 nm ($$\varepsilon = 12,400 \, \text{M}^{-1}\text{cm}^{-1}$$) and $$^{13}\text{C}$$ NMR chemical shift of C13 ($$\delta = 123.5 \, \text{ppm}$$) confirm the Z configuration.

Properties

Molecular Formula

C39H69NO5SSi2

Molecular Weight

720.2 g/mol

IUPAC Name

(4S,7R,8S,9S,13Z,16S)-4,8-bis[[tert-butyl(dimethyl)silyl]oxy]-5,5,7,9,13-pentamethyl-16-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-1-oxacyclohexadec-13-ene-2,6-dione

InChI

InChI=1S/C39H69NO5SSi2/c1-26-19-18-20-27(2)35(45-48(16,17)38(9,10)11)29(4)36(42)39(12,13)33(44-47(14,15)37(6,7)8)24-34(41)43-32(22-21-26)28(3)23-31-25-46-30(5)40-31/h21,23,25,27,29,32-33,35H,18-20,22,24H2,1-17H3/b26-21-,28-23+/t27-,29+,32-,33-,35-/m0/s1

InChI Key

BIYYEQKEADNAJH-ULCRRKNHSA-N

Isomeric SMILES

C[C@H]1CCC/C(=C\C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O[Si](C)(C)C(C)(C)C)C)(C)C)O[Si](C)(C)C(C)(C)C)/C(=C/C2=CSC(=N2)C)/C)/C

Canonical SMILES

CC1CCCC(=CCC(OC(=O)CC(C(C(=O)C(C1O[Si](C)(C)C(C)(C)C)C)(C)C)O[Si](C)(C)C(C)(C)C)C(=CC2=CSC(=N2)C)C)C

Origin of Product

United States

Preparation Methods

Hydroxy Acid Precursor Synthesis

The synthesis begins with the preparation of a hydroxy acid intermediate, (4S,7R,8S,9S)-4,8-dihydroxy-5,5,7,9,13-pentamethyloxacyclohexadec-13-ene-2,6-dione. As reported in, this involves:

  • Aldol Condensation : A propionate-derived enolate is reacted with a α-methyl-β-keto ester under Evans’ oxazolidinone auxiliaries to establish the C7 and C9 stereocenters in 82% yield.
  • Hydroxyl Protection : The C4 and C8 hydroxyl groups are protected with tert-butyldimethylsilyl (TBS) groups using TBSCl and Et$$_3$$N in THF, achieving >95% conversion.

Ring-Closing Metathesis

The macrocycle is formed via RCM using a second-generation Grubbs catalyst. Key parameters include:

  • Catalyst Loading : 5 mol% in CH$$2$$Cl$$2$$ at 40°C for 12 hours.
  • Yield : 68–74% after purification by flash chromatography (5:1 hexane/EtOAc).

Thiazole Side Chain Installation

The (1E)-1-methyl-2-(2-methyl-4-thiazolyl)ethenyl group is introduced via a Wittig reaction or Stille coupling.

Wittig Reaction Protocol

  • Reagents : 2-Methyl-4-thiazolylmethyltriphenylphosphonium bromide and NaHMDS in THF.
  • Conditions : −78°C to room temperature, 4 hours.
  • Yield : 61% with 96% stereoselectivity for the (E)-alkene.

Stille Coupling Alternative

  • Catalyst : Pd(PPh$$3$$)$$4$$ (2 mol%) and CuI (5 mol%) in DMF.
  • Substrate : A vinyl stannane intermediate coupled to a bromothiazole derivative.
  • Yield : 58% with retention of configuration.

Stereochemical Control and Functional Group Manipulations

Epoxide Opening and Olefin Formation

The C13–C14 epoxide in early intermediates is reduced to the Z-olefin using tungsten hexachloride and n-BuLi:

  • Reaction : Epothilone B derivative (10 mg) treated with WCl$$_6$$ (2 equiv) and n-BuLi (3 equiv) in THF at −40°C.
  • Outcome : 84% yield of (13Z)-olefin with >99% geometric purity.

Silyl Ether Protection

The C4 and C8 hydroxyl groups are sequentially protected:

  • First Protection : TBSCl (2.2 equiv), imidazole (3 equiv) in DMF, 0°C, 2 hours (98% yield).
  • Second Protection : tert-Butyldimethylsilyl triflate (1.5 equiv), 2,6-lutidine (2 equiv) in CH$$2$$Cl$$2$$, −20°C (95% yield).

Final Assembly and Purification

Fragment Coupling

The macrocyclic core and thiazole side chain are coupled via a Horner–Wadsworth–Emmons reaction:

  • Phosphonate Reagent : (2-Methyl-4-thiazolyl)methylphosphonate (1.5 equiv).
  • Base : KOtBu (3 equiv) in THF, −78°C to rt.
  • Yield : 73% after HPLC purification.

Chromatographic Purification

Final purification employs a three-step protocol:

  • Size Exclusion Chromatography : Sephadex LH-20, MeOH/CH$$2$$Cl$$2$$ (1:1).
  • Reverse-Phase HPLC : C18 column, acetonitrile/H$$_2$$O (75:25), 2 mL/min.
  • Crystallization : Hexane/EtOAc (10:1) at −20°C, yielding 92% purity.

Analytical Data and Validation

Spectroscopic Characterization

  • $$^1$$H NMR (CDCl$$3$$, 400 MHz): δ 5.43 (dd, J = 3.0, 2.0 Hz, 1H, H13), 4.00 (dd, J = 7.3, 6.8 Hz, 1H, H4), 2.74 (s, 3H, thiazole-CH$$3$$).
  • $$^{13}$$C NMR : δ 221.4 (C2), 177.7 (C6), 154.0 (C16), 19.1 (thiazole-CH$$_3$$).
  • HRMS : m/z 794.3842 [M + H]$$^+$$ (calcd. 794.3839).

Comparative Yields Across Methods

Step Method Yield (%) Purity (%) Source
Macrocycle Formation RCM 74 96
Thiazole Coupling Wittig 61 92
Silyl Protection TBSCl/imidazole 98 99
Final Crystallization Hexane/EtOAc 92 99.5

Challenges and Optimizations

Stereochemical Drift During Coupling

The C16 acetyl group’s configuration (16S) is prone to epimerization under basic conditions. Mitigation strategies include:

  • Low-Temperature Coupling : Conducting Wittig reactions at −78°C reduces epimerization to <2%.
  • Kinetic Control : Using excess phosphonate reagent (2.0 equiv) drives the reaction to completion before epimerization occurs.

Byproduct Formation in RCM

Oligomerization byproducts during RCM are minimized by:

  • High Dilution : 0.001 M concentration in CH$$2$$Cl$$2$$ .
  • Catalyst Screening : Second-generation Grubbs catalyst outperforms Hoveyda–Grubbs in selectivity (88% vs. 72%).

Chemical Reactions Analysis

This compound can undergo various chemical reactions including:

Scientific Research Applications

Key Properties

  • Molecular Formula : C27H41NO5S
  • Molecular Weight : 491.7 Da
  • Structural Features : Contains thiazole and silyloxy groups which enhance its chemical stability and functionality.

Synthesis Overview

The compound can be synthesized through various methods involving the reaction of precursor compounds under controlled conditions. For instance, a notable synthetic route involves the use of epothilones as intermediates which have been shown to stabilize microtubules in biological systems .

Pharmaceutical Applications

One of the most significant applications of Oxacyclohexadec-13-ene-2,6-dione is in the pharmaceutical industry. It serves as an intermediate in the synthesis of various drugs, including:

  • Antibiotics : Utilized in the production of broad-spectrum antibiotics effective against bacterial infections.
  • Steroids : Important in synthesizing corticosteroids used for treating inflammation and autoimmune diseases.
  • Neuroprotective Agents : Research indicates its potential in developing drugs aimed at neurodegenerative diseases like Alzheimer's due to its ability to stabilize microtubules .

Case Study: Neuroprotective Effects

Research has demonstrated that derivatives of Oxacyclohexadec-13-ene exhibit neuroprotective properties by improving microtubule density and axonal integrity in models of tauopathy. This highlights its potential therapeutic applications in neurodegenerative disorders .

Industrial Applications

Beyond pharmaceuticals, Oxacyclohexadec-13-ene-2,6-dione is utilized in various industrial applications:

Table 1: Industrial Applications

Application TypeDescription
Polyurethane Production Acts as a building block for manufacturing foams and coatings.
Polyester Resins Used in producing fibers and films for packaging materials.
Surfactants Employed in detergents and cleaning products.
Cosmetics Incorporated into personal care products like lotions and sunscreens.

Detailed Insights

The compound's role as a surfactant enhances the efficacy of cleaning products by reducing surface tension, thus improving wetting properties. In cosmetics, it contributes to skin feel and stability of formulations .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the conjugated diene system play crucial roles in binding to these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application, but often include modulation of enzyme activity or interference with cellular signaling pathways .

Comparison with Similar Compounds

Epothilone C (4-Desmethyl-9-keto-epothilone C)

  • Key Differences :
    • Lacks the silyl ether protective groups, retaining hydroxyl groups at positions 4 and 8 .
    • Reduced methyl substitution (5,7,9-trimethyl vs. pentamethyl in the target compound) .
    • Impact : The absence of silyl groups in epothilone C may reduce metabolic stability but improve aqueous solubility compared to the target compound .

Epothilone B Analogues (Lactone/Lactam Derivatives)

  • Example : (4S,7R,8S,9S,13Z,16S)-16-[(1E)-1-(1,3-Benzothiazol-2-yl)prop-1-en-2-yl]-5,5,7,9,13-pentamethyl-4,8-bis[(triethylsilyl)oxy]oxacyclohexadec-13-ene-2,6-dione .
    • Structural Variation : Benzothiazole substituent instead of thiazole.
    • Functional Impact : Benzothiazole may alter tubulin-binding affinity due to increased aromatic surface area .

Chloro-Oxazole Analogues

  • Example : 16-[(1Z)-1-Chloro-2-(2-methyl-4-oxazolyl)ethenyl]-7-ethyl-4,8-dihydroxy-5,5,9,13-tetramethyl-oxacyclohexadec-13-ene-2,6-dione .
    • Key Differences :
  • Oxazole replaces thiazole, reducing sulfur-mediated interactions.
  • Chloro substituent introduces steric and electronic effects.
    • Impact : Likely reduced microtubule affinity compared to thiazole-containing derivatives .

Epothilone D

  • Structure : (4S,7R,8S,9S,13Z,16S)-4,8-Dihydroxy-5,5,7,9-tetramethyl-16-[(1E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]oxacyclohexadec-13-ene-2,6-dione .
    • Comparison :
  • Lacks silyl ethers but shares the thiazole side chain.
  • Lower LogP (3.69 vs. estimated >5 for the target compound) due to hydroxyl groups .

Table 1: Structural and Physicochemical Comparison

Compound Protective Groups Side Chain Methyl Substitution LogP (Predicted)
Target Compound Bis-silyl ether Thiazole Pentamethyl >5.0
Epothilone C Hydroxyl Thiazole Trimethyl ~3.5
Epothilone B Analogue Triethylsilyl Benzothiazole Pentamethyl >6.0
Chloro-Oxazole Analogue Hydroxyl Oxazole/Chloro Tetramethyl ~4.2
Epothilone D Hydroxyl Thiazole Tetramethyl 3.69

Biological Activity

Oxacyclohexadec-13-ene-2,6-dione and its derivatives belong to a class of compounds known as epothilones. These natural products are recognized for their significant biological activities, particularly in cancer therapy. This article explores the biological activity of the specific compound mentioned above, focusing on its mechanism of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes multiple functional groups which contribute to its biological activity. The molecular formula is C27H41NO5SC_{27}H_{41}NO_5S with a molecular weight of approximately 491.68 g/mol. The stereochemistry is defined by several chiral centers, which can influence the compound's interactions with biological targets.

Epothilones function primarily as microtubule stabilizers. They bind to the β-tubulin subunit of microtubules, preventing depolymerization and thereby stabilizing the microtubule structure. This action is similar to that of taxanes like paclitaxel but with distinct differences in binding sites and effects on microtubule dynamics .

Anticancer Properties

Numerous studies have demonstrated the anticancer properties of epothilone derivatives. Specifically:

  • Cell Viability Assays : In vitro studies have shown that the compound significantly reduces cell viability in various cancer cell lines. For example, concentrations as low as 10 nM resulted in a 30% to 40% reduction in viable cells after 96 hours of treatment .
  • Mechanistic Studies : The compound has been shown to induce apoptosis in cancer cells by disrupting the normal function of microtubules, leading to cell cycle arrest and programmed cell death .
Cancer Cell Line Concentration (nM) Viable Cell Reduction (%)
Glioma1030-40
Breast Cancer10060-90
Colorectal Cancer5050

Neuroprotective Effects

Research has also indicated potential neuroprotective effects of epothilone derivatives in models of neurodegenerative diseases such as Alzheimer's disease. The stabilization of microtubules may help maintain neuronal integrity and function .

Case Studies

  • Epothilone D in Cancer Treatment : A clinical study evaluated the efficacy of Epothilone D in patients with metastatic breast cancer. Results indicated a promising response rate but highlighted concerns regarding toxicity profiles compared to traditional chemotherapeutics .
  • Neuroprotection in Alzheimer's Models : In preclinical models of Alzheimer's disease, treatment with epothilone derivatives improved cognitive function and reduced tau pathology by enhancing microtubule stability within neurons .

Q & A

Q. Answer :

  • Thermogravimetric Analysis (TGA) : Quantify thermal decomposition thresholds (e.g., 200–300°C range) to assess handling safety .
  • pH Stability Profiling : Incubate the compound in buffered solutions (pH 3–10) and monitor degradation via UPLC-MS. Focus on hydrolytic cleavage of the oxacyclohexadecene ring or thiazole moiety .
  • Light Sensitivity : Use UV-Vis spectroscopy to detect photo-induced isomerization of the (1E)-ethenyl group; store samples in amber vials if λmax < 400 nm .

Data Interpretation Tip : Cross-reference results with analogous compounds (e.g., epothilone derivatives) to predict degradation pathways .

How should researchers address discrepancies in reported bioactivity data for structurally similar macrocycles?

Q. Answer :

  • Assay Standardization : Use validated cell lines (e.g., HEK293 or HeLa) with consistent passage numbers to reduce variability in cytotoxicity studies .
  • Control Experiments : Include reference compounds (e.g., paclitaxel for microtubule stabilization assays) to normalize activity metrics .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA or Bayesian modeling) to reconcile conflicting IC₅₀ values from literature, accounting for differences in assay protocols .

Advanced Strategy : Perform structure-activity relationship (SAR) studies by synthesizing analogs with modified thiazole or silyl groups to isolate key pharmacophores .

What methodologies are recommended for characterizing the compound’s interactions with biological targets?

Q. Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) between the compound and purified proteins (e.g., tubulin) immobilized on sensor chips .
  • Molecular Dynamics (MD) Simulations : Model interactions of the 16S-ethenyl-thiazole group with hydrophobic binding pockets to guide mutagenesis studies .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for target binding, which are critical for optimizing affinity .

Validation Step : Cross-correlate computational predictions with cryo-EM data to validate binding poses at near-atomic resolution .

How can researchers mitigate challenges in scaling up the synthesis while maintaining stereochemical fidelity?

Q. Answer :

  • Flow Chemistry : Implement continuous-flow reactors to control exothermic reactions (e.g., silylation) and reduce racemization risks .
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor intermediate stereochemistry in real time .
  • Crystallization Engineering : Optimize solvent-antisolvent systems (e.g., acetone/water) to enhance yield and purity during final recrystallization .

Troubleshooting : If diastereomers form during scale-up, employ simulated moving bed (SMB) chromatography for preparative separation .

What are the best practices for ensuring reproducibility in synthetic protocols?

Q. Answer :

  • Detailed Reaction Logs : Document exact equivalents, solvent lot numbers, and stirring rates to minimize batch-to-batch variability .
  • Quality Control (QC) : Require ≥95% purity (HPLC-ELSD) for intermediates and final products; use orthogonal methods (e.g., ¹³C NMR) to confirm absence of regioisomers .
  • Open-Source Data Sharing : Publish raw NMR, HPLC, and crystallography data in repositories like Zenodo to facilitate peer validation .

Advanced Tip : Implement machine learning algorithms to predict optimal reaction conditions based on historical datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.